Hydrastine vs. Berberine: 43-Fold Higher Systemic Bioavailability in Humans
Hydrastine demonstrates a 43-fold higher oral bioavailability compared to berberine in humans, based on serum area under the curve (AUC) measurements following a single oral dose of goldenseal supplement. This substantial difference indicates hydrastine achieves far greater systemic exposure than berberine, a key co-occurring alkaloid .
| Evidence Dimension | Oral Bioavailability (Serum AUC) |
|---|---|
| Target Compound Data | AUC: 6.4 ± 4.1 ng·h/ml·kg |
| Comparator Or Baseline | Berberine: AUC: 0.15 ± 0.09 ng·h/ml·kg |
| Quantified Difference | Hydrastine AUC is ~43 times greater than berberine AUC |
| Conditions | Human subjects (n=11) after a single oral dose of 2.7 g goldenseal supplement (78 mg hydrastine, 132 mg berberine) |
Why This Matters
For in vivo studies, selecting hydrastine over berberine is critical for achieving pharmacologically relevant plasma concentrations.
